

Citalopram hydrobromide physicochemical characteristics

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Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

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Molecular Identity & Basic Characteristics

The table below outlines the fundamental identifying information and molecular properties of **Citalopram hydrobromide** [1].

Property	Specification
CAS Number	59729-32-7 [1]
Molecular Formula	$C_{20}H_{22}BrFN_2O$ [1]
Molecular Weight	405.30 g/mol [1]
Purity	≥98% (for research grades) [1]
Primary Application	Selective inhibitor of the serotonin (5-HT) transporter; SSRI [1]

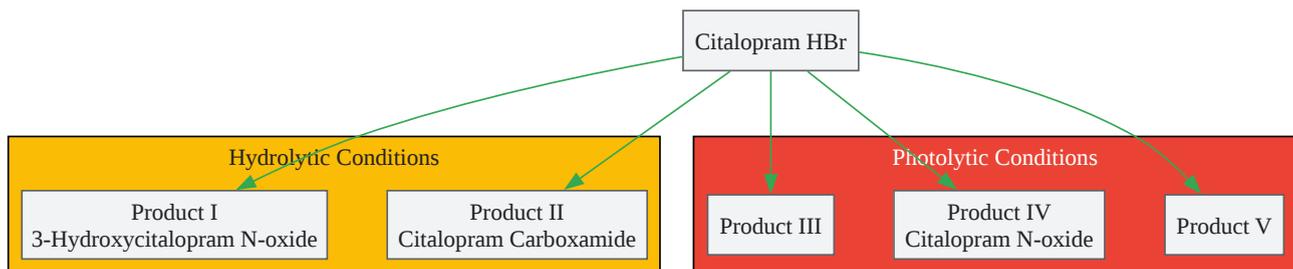
Stability & Degradation Profile

Forced degradation studies are crucial for understanding the stability of a drug substance and developing stable formulations. The following table summarizes the characterized degradation products of **Citalopram**

hydrobromide formed under specific stress conditions [2].

Degradation Product	Stress Condition	Characterization / Identity
Product I	Hydrolytic	New impurity characterized as 3-hydroxycitalopram N-oxide [2]
Product II	Hydrolytic	Known impurity: Citalopram carboxamide [2]
Product III	Photolytic	-
Product IV	Photolytic	Known impurity: Citalopram N-oxide [2]
Product V	Photolytic	-

This degradation pathway can be visualized as follows:



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Analytical Method for Stability-Indicating Assay

A validated stability-indicating LC-UV method has been developed to separate Citalopram from its degradation products [2]. Here is a summary of the protocol:

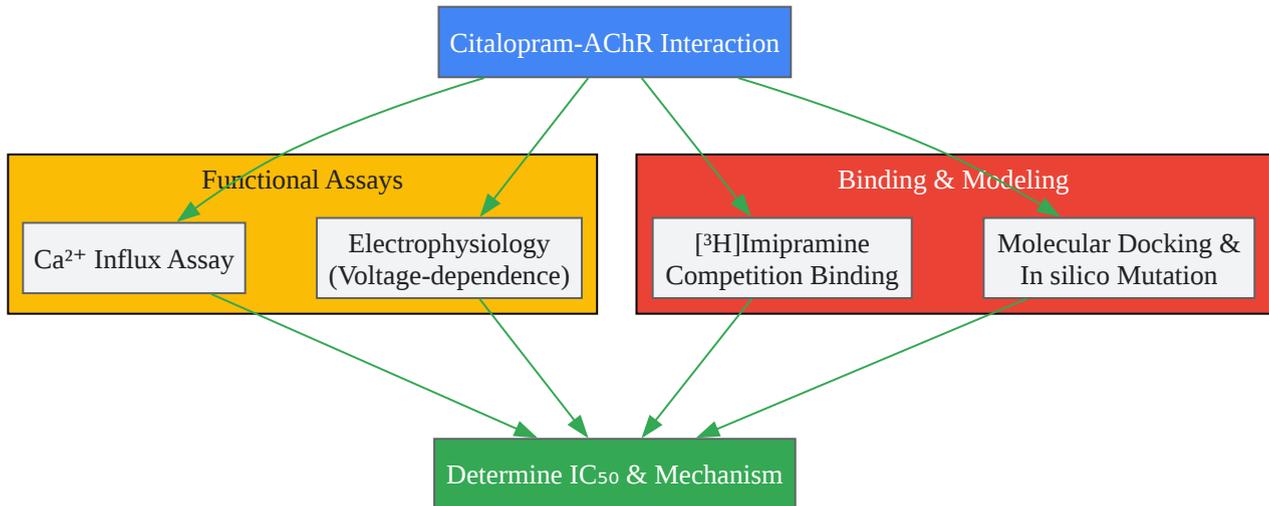
- **Objective:** To optimally resolve **Citalopram hydrobromide** and its five degradation products for stability testing [2].
- **Column:** C8 column [2].
- **Mobile Phase:** Mixture of acetonitrile and ammonium acetate buffer (pH* 4.5) [2].
- **Flow Rate:** 0.50 mL min⁻¹ [2].
- **Detection:** Photodiode Array (PDA) detector, confirming peak purity [2].
- **Method Performance:**
 - **Linearity:** 5 - 500 µg mL⁻¹ [2].
 - **Accuracy:** 88 - 97% recovery [2].
 - **Precision:** Relative Standard Deviation (RSD) < 3% [2].
 - **LOD & LOQ:** 1 µg mL⁻¹ and 5 µg mL⁻¹, respectively [2].

Activity at Nicotinic Acetylcholine Receptors (AChRs)

Beyond its primary action on the serotonin transporter, Citalopram also acts as a non-competitive antagonist at various nicotinic acetylcholine receptors (AChRs). Its inhibitory activity varies by subtype [3].

AChR Subtype	Experimental System	Inhibitory Potency (IC ₅₀ ± SD)	Proposed Mechanism / Site
hα3β4	Ca ²⁺ influx in HEK293 cells	5.1 ± 1.3 µM [3]	Binds to imipramine sites in desensitized state [3]
hα4β2	Ca ²⁺ influx in HEK293 cells	19.1 ± 4.2 µM [3]	-
hα7	Ca ²⁺ influx in GH3 cells	18.8 ± 1.1 µM [3]	-
α9α10	Electrophysiology in oocytes	7.5 ± 0.9 µM [3]	Competitively inhibits orthosteric sites [3]
Mouse α3β4*	Electrophysiology in MHB neurons	7.6 ± 1.0 µM [3]	Voltage-dependent block of ion channel lumen [3]

The experimental workflow used to determine these mechanisms is summarized below:



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Key Insights for Research & Development

The data reveals several critical aspects of **Citalopram hydrobromide**:

- **Polymorphism and Stability:** Research indicates that **Citalopram hydrobromide** can exist in an **amorphous form** in certain drug delivery systems like lyophilized wafers, which can impact its long-term physical stability. The choice of additives in the formulation is critical to mitigate this [4].
- **Off-Target Pharmacology:** The potent inhibition of $\alpha 3\beta 4$ and $\alpha 9\alpha 10$ nicotinic AChRs [3] suggests a molecular basis for its reported off-label uses (e.g., alcohol withdrawal) and anti-inflammatory effects, which are areas of active investigation.
- **Handling Considerations:** **Citalopram hydrobromide** is classified as a **Dangerous Good** for transport, which has implications for logistics and storage in a research or manufacturing setting [1].

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